molecular formula C7H15NO2 B094793 Methanaminium, N,N,N-trimethyl-, 2-propenoate CAS No. 16431-85-9

Methanaminium, N,N,N-trimethyl-, 2-propenoate

Cat. No. B094793
CAS RN: 16431-85-9
M. Wt: 145.2 g/mol
InChI Key: UBUNGTDUKIRAGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methanaminium, N,N,N-trimethyl-, 2-propenoate, also known as betaine aldehyde dehydrogenase 2 (ALDH2) activator, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.

Mechanism Of Action

Methanaminium, N,N,N-trimethyl-, 2-propenoate activates ALDH2 by binding to a specific site on the enzyme. This binding increases the activity of ALDH2, which in turn increases the clearance of toxic aldehydes from the body. By reducing the accumulation of toxic aldehydes, Methanaminium, N,N,N-trimethyl-, 2-propenoate can protect cells from oxidative stress and damage.

Biochemical And Physiological Effects

Methanaminium, N,N,N-trimethyl-, 2-propenoate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress, inflammation, and cell death. Additionally, Methanaminium, N,N,N-trimethyl-, 2-propenoate has been shown to improve mitochondrial function, which is critical for cellular energy production.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methanaminium, N,N,N-trimethyl-, 2-propenoate is its ability to activate ALDH2, which is a key enzyme involved in cellular detoxification. This makes it a valuable tool for studying the role of ALDH2 in various biological processes. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methanaminium, N,N,N-trimethyl-, 2-propenoate. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of Methanaminium, N,N,N-trimethyl-, 2-propenoate and its effects on cellular function. Finally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of Methanaminium, N,N,N-trimethyl-, 2-propenoate can be achieved through a two-step process. In the first step, Methanaminium, N,N,N-trimethyl-, 2-propenoate is oxidized to Methanaminium, N,N,N-trimethyl-, 2-propenoate aldehyde using a suitable oxidizing agent. In the second step, Methanaminium, N,N,N-trimethyl-, 2-propenoate aldehyde is reacted with acrylate in the presence of a base to form Methanaminium, N,N,N-trimethyl-, 2-propenoate.

Scientific Research Applications

Methanaminium, N,N,N-trimethyl-, 2-propenoate has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of this compound is in the treatment of cardiovascular diseases. Research has shown that Methanaminium, N,N,N-trimethyl-, 2-propenoate can activate ALDH2, which plays a crucial role in protecting the heart from oxidative stress and damage.

properties

CAS RN

16431-85-9

Product Name

Methanaminium, N,N,N-trimethyl-, 2-propenoate

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

prop-2-enoate;tetramethylazanium

InChI

InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1

InChI Key

UBUNGTDUKIRAGR-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.C=CC(=O)[O-]

Canonical SMILES

C[N+](C)(C)C.C=CC(=O)[O-]

Other CAS RN

16431-85-9

Origin of Product

United States

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